molecular formula C₁₈H₂₇N₃O₆ B612708 CEP dipeptide 1 CAS No. 816432-15-2

CEP dipeptide 1

Katalognummer B612708
CAS-Nummer: 816432-15-2
Molekulargewicht: 381.42
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CEP dipeptide 1 is a CEP dipeptide with potent angiogenic activity. It is a mediator of age-related macular degeneration (AMD) and is used for research purposes . The molecular weight of CEP dipeptide 1 is 381.42 and its formula is C18H27N3O6 .


Molecular Structure Analysis

The molecular structure of CEP dipeptide 1 involves a CEP group, as indicated by 1H-NMR analysis . Further structural requirements for di- and tripeptides exhibiting a DPP IV-inhibitory effect have been analyzed .


Chemical Reactions Analysis

The non-enzymatic cleavage rates of amide bonds located in peptides in aqueous solution is pH-dependent and involves two distinct mechanisms: direct hydrolysis and intramolecular aminolysis by the N-terminal amine .


Physical And Chemical Properties Analysis

CEP dipeptide 1 is an off-white to yellow solid . It is soluble in water, with a solubility of 10 mg/mL (26.22 mM) requiring ultrasonic assistance . It should be stored in sealed storage, away from moisture .

Wissenschaftliche Forschungsanwendungen

1. Age-Related Macular Degeneration (AMD)

Carboxyethylpyrrole (CEP) protein modifications, a result of the oxidation of docosahexaenoate-containing lipids, are more abundant in Bruch's membrane in AMD eyes. CEP-modified proteins, including CEP-dipeptide, have been shown to stimulate neovascularization, which is a key factor in choroidal neovascularization (CNV), the advanced stage of AMD. This suggests a potential link between CEP-induced angiogenesis and CNV in AMD, highlighting a novel pathway that could be targeted therapeutically (Ebrahem et al., 2006).

2. Photodynamic Therapy

Dipeptide-based nanocarriers, which can be developed by adjusting glutaraldehyde-assisted cationic dipeptide assembly, have shown potential in tumor delivery and effective in vivo photodynamic therapy. These nanocarriers have an average diameter favorable for enhanced permeability and retention effects, improving anticancer efficiency and biosafety (Ma et al., 2016).

3. Protein-Drug Proforms

Prodrug esters of the indolocarbazole CEP-751 (KT-6587) have been developed for intravenous dosing. A dipeptide proform (Lys-beta-Ala) was identified for clinical trials, indicating the utility of dipeptides in modifying drug properties for therapeutic applications (Hudkins et al., 1998).

4. Bacterial Infection Therapy

Muramyl dipeptide (MDP) shows potential in potentiating host defenses against bacterial infections. When used in combination with antibiotics like cephaloridine, MDP significantly decreases systemic manifestations of infection and improves survival outcomes, indicating its role as an immunoadjuvant compound (Ausobsky et al., 1984).

5. Bioactive Peptide Release

Cell envelope-associated proteinases (CEPs) of lactobacilli can release bioactive health-beneficial peptides from milk proteins. The activity levels of these enzymes are controlled by the peptide content in the growth medium, underlining their role in the development of organoleptic properties of fermented milk products and potential health benefits (Hebert et al., 2008).

6. Pathological and Physiological Relevance

CEP derivatives of proteins have shown significant relevance to age-related macular degeneration, cancer, and wound healing. CEPs are generated through various biochemical pathways, including reactions with ε-amino groups of protein lysyl residues, and can stimulate increased vascular endothelial growth factor (VEGF) secretion in certain conditions (Wang et al., 2015).

7. Comparative Effectiveness Research in Diabetes

Comparative effectiveness research (CER) has been applied to evaluate treatments for type 2 diabetes mellitus, including dipeptidyl peptidase-4 (DPP-4) inhibitors. This research approach helps in determining the best treatment options for individual patients, emphasizing patient-centered care (Ahmann, 2011).

Wirkmechanismus

While the specific mechanism of action for CEP dipeptide 1 is not explicitly stated, it is known to have potent angiogenic activity . This suggests that it may play a role in promoting the formation of new blood vessels.

Safety and Hazards

Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Zukünftige Richtungen

Peptide-based drugs, such as CEP dipeptide 1, have shown promise in various therapeutic areas . The development of peptide drugs has become one of the hottest topics in pharmaceutical research . Future research may focus on overcoming the inherent drawbacks of peptides and allowing the continued advancement of this field .

Eigenschaften

IUPAC Name

3-[1-[(5S)-5-[(2-acetamidoacetyl)amino]-6-methoxy-6-oxohexyl]pyrrol-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O6/c1-13(22)19-12-16(23)20-15(18(26)27-2)7-3-4-10-21-11-5-6-14(21)8-9-17(24)25/h5-6,11,15H,3-4,7-10,12H2,1-2H3,(H,19,22)(H,20,23)(H,24,25)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZGZUAKQLIUCN-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)NC(CCCCN1C=CC=C1CCC(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCC(=O)N[C@@H](CCCCN1C=CC=C1CCC(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CEP dipeptide 1
Reactant of Route 2
Reactant of Route 2
CEP dipeptide 1
Reactant of Route 3
CEP dipeptide 1
Reactant of Route 4
CEP dipeptide 1
Reactant of Route 5
CEP dipeptide 1
Reactant of Route 6
Reactant of Route 6
CEP dipeptide 1

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.